molecular formula C13H15N3O2 B8812890 Tert-butyl 1,5-naphthyridin-3-ylcarbamate

Tert-butyl 1,5-naphthyridin-3-ylcarbamate

Cat. No. B8812890
M. Wt: 245.28 g/mol
InChI Key: GSTMUJGINQFVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,5-naphthyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1,5-naphthyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1,5-naphthyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 1,5-naphthyridin-3-ylcarbamate

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

tert-butyl N-(1,5-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-9-7-11-10(15-8-9)5-4-6-14-11/h4-8H,1-3H3,(H,16,17)

InChI Key

GSTMUJGINQFVNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CC=N2)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercial 3-bromo-[1,5]naphthyridine (1.00 g, 4.8 mmol) was dissolved in 50 mL dioxane. To it were added t-butyl carbamate (0.85 g, 7.2 mmol), cesium carbonate (3.13 g, 9.6 mmol), Pd2(dba)3 (0.22 g, 0.24 mmol) and XantPhos (0.42 g, 0.72 mmol). The mixture was degassed with Ar stream and stirred under Ar in 85° C. bath for 5 h. The mixture was concentrated, taken into 400 mL EtOAc and 200 mL water. The organic phase was separated, dried, concentrated and subjected to flash column (0-30% EtOAc in DCM) to obtain tert-butyl 1,5-naphthyridin-3-ylcarbamate (1.04 g, 88% yield). This compound was treated with 50 mL 4N HCl in dioxane for overnight. To the suspension was poured diethyl ether 300 mL. The suspension was vigorously stirred. The solid product was collected by filtration as 1,5-naphthyridin-3-amine di-HCl salt.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
catalyst
Reaction Step Two

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